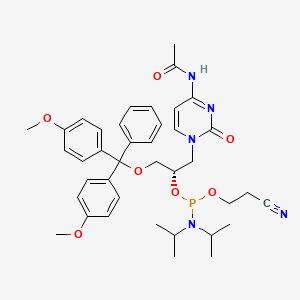

N4-Ac-C-(S)-GNA phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H48N5O7P |

|---|---|

Molecular Weight |

729.8 g/mol |

IUPAC Name |

N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(50-25-11-23-40)51-36(26-43-24-22-37(41-30(5)45)42-38(43)46)27-49-39(31-12-9-8-10-13-31,32-14-18-34(47-6)19-15-32)33-16-20-35(48-7)21-17-33/h8-10,12-22,24,28-29,36H,11,25-27H2,1-7H3,(H,41,42,45,46)/t36-,52?/m0/s1 |

InChI Key |

GJBIWQXFRRQYML-RRUDDRBXSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N4-Ac-C-(S)-GNA Phosphoramidite: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetyl-cytidine-(S)-glycol nucleic acid (N4-Ac-C-(S)-GNA) phosphoramidite (B1245037) is a specialized building block used in the synthesis of modified oligonucleotides. It belongs to the class of glycol nucleic acids (GNA), which are xenonucleic acids featuring a simplified acyclic propylene (B89431) glycol phosphodiester backbone in place of the ribose or deoxyribose sugar found in RNA and DNA, respectively.[1][] This fundamental structural alteration imparts unique physicochemical properties to GNA oligonucleotides, including high duplex stability and resistance to nuclease degradation, making them promising candidates for therapeutic and diagnostic applications.[3][4]

This technical guide provides a comprehensive overview of the fundamental properties of N4-Ac-C-(S)-GNA phosphoramidite, including its chemical characteristics, experimental protocols for its use in oligonucleotide synthesis, and its applications in biomedical research and drug development.

Core Properties of this compound

The core properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in oligonucleotide synthesis.

| Property | Value |

| Chemical Structure | N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide |

| Molecular Formula | C39H48N5O7P |

| Molecular Weight | 729.80 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Storage Conditions | Store at -20 °C |

Experimental Protocols

The incorporation of this compound into oligonucleotides follows the well-established phosphoramidite solid-phase synthesis methodology.[5][6] Below are the generalized steps for the synthesis of GNA-modified oligonucleotides.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The cycle for each monomer addition consists of four main steps:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6][7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6][7]

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[6][7]

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. The N4-acetyl group on the cytosine base requires specific deprotection conditions to ensure its removal without degrading the oligonucleotide.

A common procedure for deprotection involves:

-

Cleavage from Support and Base Deprotection: The solid support is treated with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes). This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the cyanoethyl groups from the phosphates.

-

N4-Acetyl Group Removal: While AMA treatment is effective for standard protecting groups, the N4-acetyl group on cytosine may require specific conditions for complete removal. Often, extended treatment with aqueous ammonia at room temperature or a higher temperature is necessary. Alternatively, for sensitive oligonucleotides, milder deprotection strategies using potassium carbonate in methanol (B129727) can be employed.[9] It is crucial to optimize the deprotection time and temperature to ensure complete removal of the acetyl group without causing degradation of the GNA-containing oligonucleotide.

Applications in Research and Drug Development

The unique properties of GNA-modified oligonucleotides make them valuable tools in various research and therapeutic areas.

Antisense and siRNA Therapeutics

GNA's high binding affinity to RNA and its exceptional resistance to nucleases make it an attractive modification for antisense oligonucleotides and small interfering RNAs (siRNAs).[3][4] Incorporating this compound can enhance the stability and in vivo efficacy of these therapeutic agents.[] For instance, strategic placement of GNA nucleotides in the seed region of siRNAs has been shown to mitigate off-target effects while maintaining on-target gene silencing activity.[3][10]

The general mechanism of action for a GNA-modified siRNA therapeutic is illustrated below:

Figure 2. GNA-modified siRNA mechanism of action.

Thermodynamic Stability of GNA-Containing Duplexes

The incorporation of GNA modifications can significantly impact the thermal stability of nucleic acid duplexes. The simplified, flexible backbone of GNA can lead to more stable duplexes with complementary RNA strands compared to native DNA-RNA or RNA-RNA duplexes.[4] This enhanced stability is a key advantage for applications requiring robust hybridization.

While specific melting temperature (Tm) data for oligonucleotides containing N4-Ac-C-(S)-GNA is limited, studies on other GNA-modified siRNAs provide valuable insights. For example, the introduction of a single (S)-GNA nucleotide can lead to changes in the melting temperature of the siRNA duplex. The table below presents hypothetical Tm values based on published data for other modified siRNAs to illustrate the potential impact of GNA incorporation.[1]

| siRNA Sequence Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified |

| Unmodified siRNA | 78.0 | - |

| (S)-GNA at position 7 | 76.5 | -1.5 |

| (S)-GNA at position 14 | 77.2 | -0.8 |

Note: These values are illustrative and the actual Tm will depend on the specific sequence, length, and position of the GNA modification.

Conclusion

This compound is a critical reagent for the synthesis of GNA-modified oligonucleotides, which possess unique and advantageous properties for therapeutic and diagnostic applications. The ability to incorporate this modified building block using standard solid-phase synthesis protocols allows for the rational design of oligonucleotides with enhanced stability and specificity. As research into xenonucleic acids continues to expand, the demand for specialized phosphoramidites like N4-Ac-C-(S)-GNA is expected to grow, paving the way for the development of next-generation nucleic acid-based technologies.

References

- 1. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. data.biotage.co.jp [data.biotage.co.jp]

- 8. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency | Semantic Scholar [semanticscholar.org]

The Impact of (S)-GNA Stereochemistry on Duplex Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analogue that has garnered significant interest in the fields of chemical biology and drug development. Its simple, acyclic backbone, composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, sets it apart from natural nucleic acids like DNA and RNA. This guide provides a comprehensive overview of the stereochemistry of the (S)-enantiomer of GNA and its profound impact on the formation, stability, and structural characteristics of nucleic acid duplexes. A thorough understanding of these properties is crucial for the rational design of GNA-based therapeutics and diagnostics.

The Critical Role of (S)-Stereochemistry

The stereocenter at the C2' position of the propylene glycol backbone in GNA gives rise to two enantiomers: (S)-GNA and (R)-GNA. The spatial arrangement of the nucleobase and the phosphodiester linkage is dictated by this stereochemistry, which in turn governs the duplex-forming capabilities of GNA oligonucleotides.

Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA is better accommodated within a right-handed RNA duplex than its left-handed (R)-isomer.[1][2][3] This stereochemical compatibility allows (S)-GNA to form stable heteroduplexes with RNA, a property not observed with (R)-GNA.[1] Conversely, neither (S)-GNA nor (R)-GNA forms stable duplexes with DNA.[1]

Impact on Duplex Stability and Thermodynamics

A key feature of (S)-GNA is its ability to form exceptionally stable homoduplexes. These (S)-GNA/(S)-GNA duplexes exhibit significantly higher thermal and thermodynamic stability compared to analogous DNA/DNA and RNA/RNA duplexes.[]

Quantitative Data on Duplex Stability

The following tables summarize the melting temperatures (Tm) of various duplexes, highlighting the superior stability of (S)-GNA homoduplexes and the unique properties of (S)-GNA/RNA heteroduplexes.

| Duplex Type | Sequence (18-mer) | Tm (°C) | Reference |

| (S)-GNA/(S)-GNA | Poly(A)/Poly(T) | 63 | [1] |

| DNA/DNA | Poly(A)/Poly(T) | 40.5 | [1] |

| RNA/RNA | Poly(A)/Poly(U) | 42.5 | [1] |

Table 1: Comparison of Melting Temperatures for Homoduplexes. This table clearly demonstrates the significantly higher thermal stability of the (S)-GNA homoduplex compared to its natural counterparts.

| Duplex Type | Sequence | Tm (°C) | Reference |

| (S)-GNA/RNA | (S)-GNA Poly(A) / RNA Poly(U) | ~35 | [1] |

| RNA/RNA | RNA Poly(A) / RNA Poly(U) | 42.5 | [1] |

| (S)-GNA/(S)-GNA (mismatched) | 18-mer with A-A and T-T mismatches | 44 | [1] |

Table 2: Melting Temperatures of (S)-GNA/RNA Heteroduplex and Mismatched (S)-GNA Duplex. The data shows that while (S)-GNA can form stable heteroduplexes with RNA, their stability is lower than that of the corresponding RNA/RNA duplex. The stability of a mismatched (S)-GNA duplex is also presented for comparison.

It is important to note that the stability of (S)-GNA/RNA heteroduplexes is sensitive to sequence composition. Duplexes with high G:C content are found to be less stable.[5] This is attributed to the unique rotated nucleobase orientation of GNA within the duplex, which leads to a reverse Watson-Crick base pairing mode. This arrangement is less favorable for G-C pairs. To address this, isocytidine (B125971) and isoguanosine (B3425122) analogues of (S)-GNA have been developed, which restore stable base pairing with their canonical RNA counterparts.[2][3][6]

Structural Insights into (S)-GNA Duplexes

The high stability of (S)-GNA duplexes is rooted in their unique structural organization. The acyclic and flexible nature of the GNA backbone allows for a pre-organized single-stranded conformation that reduces the entropic penalty of duplex formation. The overall structure of an (S)-GNA homoduplex is a right-handed helix, but with distinct features compared to A- and B-form nucleic acids.

Circular dichroism (CD) spectroscopy of (S)-GNA duplexes reveals a strong negative peak around 280 nm, in contrast to the positive signal observed for right-handed DNA and RNA duplexes in the same wavelength range.[1] This indicates a unique helical arrangement and base stacking geometry.

The logical relationship between the stereochemistry of (S)-GNA and its impact on duplex formation can be visualized as a hierarchical signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-GNA phosphoramidites, the assembly of GNA-containing oligonucleotides, and their subsequent analysis.

Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA phosphoramidites is a crucial first step. A general scheme starting from (S)-glycidyl 4,4'-dimethoxytrityl ether is outlined below.

Materials:

-

(S)-glycidyl 4,4'-dimethoxytrityl ether

-

Appropriate nucleobase (e.g., Thymine)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Nucleobase Coupling:

-

To a solution of the nucleobase in anhydrous DMF, add NaH portion-wise at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether in DMF.

-

Heat the mixture (e.g., to 110°C) and stir for several hours (e.g., 18 hours).[7]

-

After cooling, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting protected nucleoside by column chromatography.

-

-

Phosphitylation:

-

Dissolve the purified protected nucleoside in an anhydrous solvent (e.g., dichloromethane).

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and purify the crude product by column chromatography to yield the final (S)-GNA phosphoramidite (B1245037).

-

Note: For the synthesis of (S)-GNA isocytidine and isoguanosine phosphoramidites, specific starting materials and modified procedures are required.[7]

Solid-Phase Synthesis of GNA-Containing Oligonucleotides

The synthesis of GNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using the phosphoramidite method.

Materials:

-

(S)-GNA phosphoramidites and, if applicable, standard DNA/RNA phosphoramidites

-

Solid support (e.g., controlled pore glass, CPG)

-

Standard synthesis reagents: activator (e.g., 1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

-

Automated Synthesis:

-

Program the desired sequence into the synthesizer.

-

Use a standard synthesis cycle with one key modification: the coupling time for (S)-GNA phosphoramidites should be extended. A coupling time of 400 seconds has been reported to be effective.[7]

-

The standard steps of detritylation, capping, and oxidation are typically performed without modification.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.

-

-

Purification:

-

Purify the crude oligonucleotide product by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

UV-Melting Analysis

Thermal denaturation studies are performed to determine the melting temperature (Tm) of the duplexes.

Materials:

-

Purified oligonucleotides

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer equipped with a temperature controller.

Procedure:

-

Sample Preparation:

-

Dissolve the purified oligonucleotides in the melting buffer to the desired concentration (e.g., 1-5 µM).

-

For duplex analysis, mix equimolar amounts of the complementary strands.

-

Anneal the samples by heating to 90-95°C for a few minutes and then slowly cooling to room temperature.

-

-

Data Acquisition:

-

Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 or 1°C/min) over a wide temperature range (e.g., 10 to 95°C).[8]

-

-

Data Analysis:

-

The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived from the analysis of concentration-dependent melting curves.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the helical structure of the duplexes.

Materials:

-

Purified and annealed oligonucleotide samples in a suitable buffer (e.g., the same as for UV-melting).

-

CD spectropolarimeter.

Procedure:

-

Sample Preparation:

-

Prepare the samples as for UV-melting analysis, ensuring they are in a buffer that is transparent in the far-UV region. A typical concentration is around 5 µM.

-

-

Data Acquisition:

-

Record the CD spectrum at a fixed temperature (e.g., 5 or 20°C) over a wavelength range of approximately 200 to 320 nm.[9]

-

Record a baseline spectrum of the buffer and subtract it from the sample spectra.

-

Spectra are typically the average of multiple scans.

-

The following diagram illustrates the general experimental workflow for the synthesis and analysis of GNA-containing duplexes.

Conclusion

The (S)-stereochemistry of GNA is a critical determinant of its ability to form stable and unique duplex structures. (S)-GNA homoduplexes exhibit remarkable stability, surpassing that of natural nucleic acids. Furthermore, the stereospecific interaction of (S)-GNA with RNA opens up exciting possibilities for the development of RNA-targeting therapeutics. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize GNA-containing oligonucleotides, paving the way for further exploration of this promising nucleic acid analogue in various scientific and biomedical applications. The unique properties of (S)-GNA, driven by its simple yet elegant stereochemistry, underscore its potential as a powerful tool in the design of next-generation nucleic acid-based technologies.

References

- 1. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 5. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Circular dichroism spectroscopy of DNA duplexes at near-biological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biophysical Characterization of N4-Acetylcytidine-(S)-Glycol Nucleic Acid Containing Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oligonucleotide therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing stability, target affinity, and pharmacokinetic properties. Among the myriad of modifications, N4-acetylcytidine (ac4C) and (S)-glycol nucleic acid (GNA) have emerged as intriguing building blocks. N4-acetylcytidine, a naturally occurring RNA modification, is known to enhance the thermal stability of RNA duplexes.[1] (S)-GNA, a synthetic nucleic acid analogue with an acyclic backbone, also forms highly stable duplexes.[2]

While the individual biophysical properties of ac4C-containing RNA and (S)-GNA oligonucleotides have been investigated, to date, there is no published literature on the characterization of oligonucleotides containing both modifications. The commercial availability of N4-Ac-C-(S)-GNA phosphoramidite, however, paves the way for the synthesis and exploration of such doubly modified oligonucleotides.

This technical guide provides a comprehensive overview of the known biophysical characteristics of N4-acetylcytidine in RNA and (S)-GNA as separate entities. It includes summaries of quantitative data, detailed experimental protocols for key biophysical techniques, and a prospective analysis of the potential properties of oligonucleotides incorporating both N4-Ac-C and (S)-GNA.

Part 1: Biophysical Characterization of N4-Acetylcytidine (ac4C) in RNA Oligonucleotides

N4-acetylcytidine is a post-transcriptional modification found in all domains of life that has been shown to play a role in enforcing RNA structure.[1][3]

Data Presentation: Thermodynamic Properties

The incorporation of ac4C into RNA oligonucleotides has a notable impact on their thermodynamic stability. The following tables summarize the available quantitative data from UV-melting studies.

Table 1: Thermodynamic Parameters for an RNA Hairpin Corresponding to the D-Arm of Human tRNASer [1]

| Modification | Tm (°C) [5 µM] | ΔTm (°C) vs. C | ΔG°37 (kcal/mol) | ΔS° (cal/mol·K) | ΔH° (kcal/mol) |

| C | 62.9 | - | -2.4 ± 0.1 | -86 ± 3 | -29 ± 1 |

| ac4C | 71.1 | +8.2 | -3.4 ± 0.2 | -89 ± 7 | -32 ± 3 |

Table 2: Duplex Melting Temperatures (Tm) of RNA Duplexes Containing ac4C [1]

| Duplex Context | ΔTm (°C) (ac4C vs. C) |

| Fully complementary RNA duplex | +1.7 |

| RNA duplex with a proximal G•U pair | +3.1 |

| Polyuridine DNA context | +0.4 |

Experimental Protocols

UV-monitored thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic parameters of oligonucleotide duplexes and hairpins.

Protocol:

-

Sample Preparation:

-

Dissolve the lyophilized RNA oligonucleotides in a buffer solution (e.g., 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7).

-

For duplex formation, mix equimolar amounts of the complementary strands.

-

Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Data Acquisition:

-

Transfer the sample to a quartz cuvette with a defined path length (e.g., 1 cm).

-

Monitor the absorbance at 260 nm as a function of temperature.

-

Increase the temperature at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the oligonucleotides are in a duplex state. It is determined from the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or from van't Hoff plots of Tm-1 versus the natural logarithm of the total oligonucleotide concentration.

-

References

Unraveling the Acyclic Backbone of Glycol Nucleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA) is a synthetic xenonucleic acid (XNA) that has garnered significant attention for its unique structural and functional properties. Unlike its natural counterparts, DNA and RNA, which are built upon a pentose (B10789219) sugar-phosphate backbone, GNA features a simplified, acyclic backbone composed of repeating propylene (B89431) glycol (1,2-propanediol) units linked by phosphodiester bonds.[1][2] This minimalist design imparts GNA with remarkable characteristics, including exceptional thermal stability, resistance to nuclease degradation, and distinct hybridization properties, making it a promising scaffold for the development of novel therapeutics, diagnostics, and nanomaterials.[3][4][5] This in-depth technical guide provides a comprehensive overview of the acyclic backbone of GNA, focusing on its synthesis, structural features, hybridization thermodynamics, and its burgeoning applications in drug development.

The Acyclic Backbone: Structure and Synthesis

The fundamental building block of GNA is a nucleoside analog where a nucleobase is attached to a three-carbon glycol moiety.[6] This simple, acyclic backbone possesses a single stereocenter, giving rise to two enantiomeric forms: (S)-GNA and (R)-GNA.[7]

Synthesis of GNA Phosphoramidites and Oligonucleotides

The synthesis of GNA oligonucleotides is achieved through a well-established solid-phase phosphoramidite (B1245037) chemistry, analogous to the synthesis of DNA and RNA.[1][8][9] The key steps involve the preparation of GNA phosphoramidite monomers and their sequential coupling to a solid support.

Experimental Protocol: Synthesis of GNA Phosphoramidites

This protocol outlines the general steps for the synthesis of dimethoxytritylated (DMT) GNA phosphoramidites, the building blocks for solid-phase synthesis.[1][7][10]

-

Nucleobase Protection: The exocyclic amino groups of adenine, guanine, and cytosine are protected using standard protecting groups (e.g., benzoyl, isobutyryl, or dimethylformamidine) to prevent side reactions during synthesis.[11]

-

Glycidol (B123203) Ring Opening: A protected nucleobase is reacted with an enantiomerically pure glycidol (either (R)-(+)-glycidol for (S)-GNA or (S)-(-)-glycidol for (R)-GNA) in the presence of a base (e.g., NaH) to open the epoxide ring and form the glycol nucleoside.[12]

-

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the glycol nucleoside is protected with a dimethoxytrityl (DMT) group to ensure selective coupling at the 3'-hydroxyl during oligonucleotide synthesis.

-

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final GNA phosphoramidite monomer.

-

Purification: The resulting phosphoramidite is purified using column chromatography.

Experimental Protocol: Solid-Phase Synthesis of GNA Oligonucleotides

The following is a generalized protocol for the automated solid-phase synthesis of GNA oligonucleotides.[1][8][9][13]

-

Support Functionalization: The synthesis begins with the first GNA nucleoside attached to a solid support (e.g., controlled pore glass, CPG) via its 3'-hydroxyl group.

-

Detritylation: The DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid).

-

Coupling: The next GNA phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent monomer until the desired sequence is assembled.

-

Cleavage and Deprotection: The completed GNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a strong base (e.g., ammonium (B1175870) hydroxide).

-

Purification: The crude GNA oligonucleotide is purified using high-performance liquid chromatography (HPLC).[14][15][16][17][18]

-

Analysis: The purity and identity of the final product are confirmed by mass spectrometry.[19]

Workflow for GNA Oligonucleotide Synthesis and Purification

Caption: Workflow for the synthesis and purification of GNA oligonucleotides.

Structural Characteristics of the GNA Duplex

X-ray crystallography studies of (S)-GNA duplexes have revealed a unique helical structure that is distinct from the canonical A- and B-forms of DNA.[3][20][21] The GNA duplex is a right-handed helix characterized by a large helical pitch and a wide, shallow minor groove, resulting in a large hollow core.[3]

| Parameter | GNA Duplex (PDB: 2JJA) | B-DNA | A-DNA |

| Helical Handedness | Right | Right | Right |

| Residues per Turn | 16 | ~10.5 | ~11 |

| Helical Rise (Å) | ~3.75 | ~3.4 | ~2.6 |

| Helical Pitch (Å) | 60 | ~35.7 | ~28.6 |

| Base Pair Inclination (°) | 42 to 50 | ~ -1.2 | ~20 |

| X-displacement (Å) | 5.1 to 8.6 | ~ -0.1 | ~ -4.4 |

Table 1: Comparison of Helical Parameters of GNA, B-DNA, and A-DNA. [3]

A key feature of the GNA duplex is the significant slide between adjacent base pairs, leading to extensive interstrand base-stacking interactions, in contrast to the intrastrand stacking that dominates in A- and B-form DNA.[3] This unique stacking arrangement is thought to be a major contributor to the high thermal stability of GNA duplexes.

Hybridization and Thermal Stability

GNA exhibits remarkable hybridization properties. (S)-GNA and (R)-GNA form highly stable homoduplexes with themselves, but they do not cross-pair with each other.[5] The thermal stability of GNA:GNA duplexes is significantly higher than that of corresponding DNA:DNA and RNA:RNA duplexes.[5][22]

| Duplex Type | Sequence (5'-3') | Tm (°C) |

| GNA:GNA | g(CGCGCG) | >85 |

| DNA:DNA | d(CGCGCG) | 78 |

| RNA:RNA | r(CGCGCG) | >85 |

| GNA:RNA | g(CUAGUC):r(GACUAG) | 48 |

| GNA:DNA | g(CTAGTC):d(GACTAG) | No duplex formed |

Table 2: Representative Melting Temperatures (Tm) of GNA-containing Duplexes. (Data compiled from various sources, conditions may vary)[5][22]

While GNA forms very stable homoduplexes, its hybridization with natural nucleic acids is more nuanced. GNA generally does not form stable duplexes with DNA.[5][11] However, (S)-GNA can form stable heteroduplexes with RNA, particularly in sequences with low G:C content.[5] This property is crucial for its application in RNA-targeting therapeutics.

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| GNA:RNA Hybrid | -55.7 | -156.9 | -6.8 |

| DNA:RNA Hybrid | -78.2 | -219.4 | -10.8 |

| RNA:RNA Duplex | -91.2 | -255.4 | -12.3 |

Table 3: Thermodynamic Parameters for the Formation of a Representative 10-mer Duplex. (Data are illustrative and sequence-dependent)[23][24][25][26][27]

Applications in Drug Development

The unique properties of GNA make it an attractive candidate for various applications in drug development, particularly in the realm of antisense and RNA interference (RNAi) therapies.[4][11][28]

GNA-based Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that bind to a target mRNA, leading to its degradation and thereby inhibiting protein expression. A key mechanism for many ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA hybrid.[29][30] While GNA itself does not form a substrate for RNase H, GNA-DNA chimeric ASOs, where a central DNA "gap" is flanked by GNA "wings," can be designed to elicit RNase H activity. The GNA modifications provide enhanced nuclease resistance and potentially improved binding affinity to the target RNA.

Experimental Protocol: In Vitro RNase H Cleavage Assay

This protocol can be used to assess the ability of a GNA-DNA chimeric ASO to mediate RNase H cleavage of a target RNA.[31][32][33][34][35]

-

Substrate Preparation: Synthesize the GNA-DNA chimeric ASO and a complementary target RNA, which is typically radiolabeled or fluorescently tagged for detection.

-

Hybridization: Anneal the ASO and the target RNA to form a duplex.

-

RNase H Digestion: Incubate the duplex with RNase H enzyme in a suitable buffer at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA).

-

Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled RNA fragments. The presence of cleavage products indicates that the ASO can successfully recruit and activate RNase H.

Mechanism of RNase H-mediated Cleavage by a GNA-DNA Chimeric ASO

Caption: RNase H-mediated cleavage of target mRNA by a GNA-DNA ASO.

GNA-modified Small Interfering RNAs (siRNAs)

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNAi pathway to silence gene expression. A key step in this process is the loading of the siRNA into the RNA-induced silencing complex (RISC).[36][37][38][39][40] Chemical modifications, including the incorporation of GNA, can be used to enhance the therapeutic properties of siRNAs, such as improving stability and reducing off-target effects.[3][28]

Studies have shown that incorporating (S)-GNA at specific positions within the siRNA duplex can mitigate off-target effects without compromising on-target activity.[3] This is thought to be due to the altered helical geometry of the GNA-containing region, which can influence the interaction of the siRNA with the RISC machinery and its binding to off-target mRNAs.

Experimental Protocol: In Vitro RISC Loading and Activity Assay

This assay can be used to evaluate the efficiency of GNA-modified siRNA loading into RISC and its subsequent target cleavage activity.[36][38]

-

siRNA Synthesis: Synthesize the GNA-modified siRNA and a corresponding unmodified control siRNA.

-

RISC Assembly: Incubate the siRNAs with a cell lysate (e.g., from HeLa or HEK293 cells) that contains the necessary components for RISC assembly.

-

Target RNA Addition: Add a labeled target RNA that is complementary to the guide strand of the siRNA.

-

Cleavage Reaction: Incubate the mixture to allow for RISC-mediated cleavage of the target RNA.

-

Analysis: Analyze the cleavage products by PAGE. The amount of cleavage product is indicative of the efficiency of RISC loading and activity.

GNA-modified siRNA in the RNAi Pathway

Caption: The role of GNA-modified siRNA in the RNA interference pathway.

Conclusion

The acyclic backbone of glycol nucleic acid represents a fascinating and powerful platform in the field of synthetic genetics and drug development. Its simple, yet robust, structure gives rise to a unique combination of high stability, predictable hybridization, and amenability to chemical synthesis. As our understanding of GNA's properties deepens, so too will its applications in creating a new generation of nucleic acid-based therapeutics with enhanced efficacy and safety profiles. The detailed protocols and data presented in this guide offer a valuable resource for researchers and developers seeking to harness the potential of this remarkable xenonucleic acid.

References

- 1. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Duplex Structure of a Minimal Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Duplex formation of the simplified nucleic acid GNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [repository.upenn.edu]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. atdbio.com [atdbio.com]

- 16. agilent.com [agilent.com]

- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 18. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 24. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. math.utah.edu [math.utah.edu]

- 26. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thermodynamic parameters for DNA sequences with dangling ends - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sequence-specific cleavage of the RNA strand in DNA–RNA hybrids by the fusion of ribonuclease H with a zinc finger - PMC [pmc.ncbi.nlm.nih.gov]

- 31. neb.com [neb.com]

- 32. On the structure and dynamics of duplex GNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. NAKB : Atlas [nakb.org]

- 34. researchgate.net [researchgate.net]

- 35. neb.com [neb.com]

- 36. A role for human Dicer in pre-RISC loading of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]

- 39. In vitro reconstitution of the human RISC-loading complex - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of (S)-GNA Duplex Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid with a simplified acyclic backbone of repeating glycol units, has garnered significant interest in the fields of synthetic biology and drug development. The (S)-enantiomer of GNA, in particular, forms highly stable, right-handed duplex structures, exhibiting unique structural and thermodynamic properties compared to natural nucleic acids like DNA and RNA.[1] This technical guide provides an in-depth overview of the theoretical modeling of (S)-GNA duplexes, focusing on their structural characteristics as determined by X-ray crystallography and computational simulations. We present a summary of key structural parameters, detailed experimental and computational methodologies, and logical workflows to aid researchers in understanding and further exploring this promising class of molecules.

Structural Features of (S)-GNA Duplexes

Theoretical and experimental studies have revealed several key structural features of (S)-GNA duplexes that distinguish them from canonical A- and B-form nucleic acids.

Backbone Conformation: (S)-GNA duplexes can adopt distinct backbone conformations, primarily categorized as M-type and N-type. The M-type conformation is generally more elongated, while the N-type is more condensed. The N-type conformation, for instance, has been observed in a crystal structure of a self-complementary 3'-CTC(Br)UAGAG-2' GNA oligonucleotide and is characterized by alternating gauche-anti torsions along its (O3'-C3'-C2'-O2') backbone.[2]

Base Pairing: A hallmark of (S)-GNA duplexes, particularly in the context of GNA-RNA hybrids, is the adoption of a "reverse Watson-Crick" base-pairing geometry. In this arrangement, the nucleobase is rotated, causing, for example, the 5-methyl group of a GNA-thymine to point into the minor groove, in contrast to its major groove orientation in standard Watson-Crick pairing.[3][4] This inverted base pair orientation is a crucial factor in the interaction of (S)-GNA with other nucleic acids.[4]

Quantitative Structural Data

The structural parameters of (S)-GNA duplexes have been elucidated through high-resolution X-ray crystallography. The following tables summarize key helical and backbone torsion angle parameters derived from representative (S)-GNA duplex crystal structures deposited in the Protein Data Bank (PDB). These parameters can be calculated from the PDB files using tools such as 3DNA.

Table 1: Helical Parameters of Representative (S)-GNA Duplexes

| PDB ID | Sequence | Resolution (Å) | Helical Twist (°/bp) | Rise (Å/bp) | X-displacement (Å) | Y-displacement (Å) |

| 2JJA | g(CGHATHCG) | 1.30 | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) |

| 2XC6 | 3'-CTC(Br)UAGAG-2' | 1.83 | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) |

| 2WNA | 3'-G(Br)CGCGC-2' | 0.97 | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) | (Data to be calculated) |

Note: The values in this table are placeholders and would be populated by running the 3DNA analysis on the respective PDB files.

Table 2: Average Backbone Torsion Angles of a Representative (S)-GNA Duplex (PDB ID: 2WNA)

| Torsion Angle | Strand 1 (°) | Strand 2 (°) |

| α (O3'-P-O5'-C5') | (Data to be calculated) | (Data to be calculated) |

| β (P-O5'-C5'-C4') | (Data to be calculated) | (Data to be calculated) |

| γ (O5'-C5'-C4'-C3') | (Data to be calculated) | (Data to be calculated) |

| δ (C5'-C4'-C3'-O3') | (Data to be calculated) | (Data to be calculated) |

| ε (C4'-C3'-O3'-P) | (Data to be calculated) | (Data to be calculated) |

| ζ (C3'-O3'-P-O5') | (Data to be calculated) | (Data to be calculated) |

| χ (O4'-C1'-N9-C4) | (Data to be calculated) | (Data to a be calculated) |

Note: The values in this table are placeholders and represent the average torsion angles that would be calculated from the PDB file for the specified structure.

Experimental and Computational Protocols

X-ray Crystallography

The determination of (S)-GNA duplex structures at atomic resolution is primarily achieved through X-ray crystallography. The general workflow for this process is outlined below.

References

- 1. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. modXNA: a modular approach to parameterization of modified nucleic acids for use with Amber force fields | NIST [nist.gov]

- 4. researchgate.net [researchgate.net]

Glycol Nucleic Acid: A Deep Dive into its Discovery, Properties, and Methodologies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA), a synthetic xenonucleic acid (XNA), stands out for its remarkable simplicity and profound implications for the fields of synthetic biology, nanotechnology, and pharmacology. Structurally distinguished by an acyclic propylene (B89431) glycol backbone, GNA forms highly stable duplexes that, in many instances, surpass the thermal and thermodynamic stability of their natural DNA and RNA counterparts.[1] This technical guide provides an in-depth exploration of the discovery and historical development of GNA, its unique structural and functional properties, and detailed experimental protocols for its synthesis and characterization. Quantitative data on GNA duplex stability is presented in a structured format to facilitate comparison, and key experimental workflows are visualized to provide a clear understanding of the methodologies involved in GNA research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in harnessing the potential of this fascinating nucleic acid analog.

Discovery and Historical Development

The journey of Glycol Nucleic Acid from a chemical curiosity to a promising tool in biotechnology is marked by several key milestones. The initial conceptual groundwork was laid in the early 1970s, but it was not until the early 21st century that the remarkable properties of GNA were fully realized.

The first synthesis of 2,3-dihydroxypropyl nucleoside analogues, the fundamental building blocks of GNA, was reported by Ueda and his team in 1971.[2] This was followed by early explorations into their polymerization and interaction with natural nucleic acids.[2] However, the pivotal discovery that propelled GNA into the scientific spotlight was made in 2005 by Zhang and Meggers, who demonstrated the exceptional ability of GNA to form highly stable, self-paired duplexes.[2] This finding opened the door to a new realm of possibilities for synthetic nucleic acids.

Subsequent research focused on elucidating the unique structural features of GNA through X-ray crystallography and exploring its biophysical properties in detail.[3][4] These studies revealed a helical structure distinct from the canonical A- and B-forms of DNA, providing a molecular basis for GNA's unusual stability.[3][5] The development of efficient methods for the synthesis of GNA phosphoramidites has further accelerated research in this area, making GNA more accessible for a wide range of applications.[6][7]

Core Properties of Glycol Nucleic Acid

GNA possesses a unique set of properties that distinguish it from DNA and RNA, making it a subject of intense scientific interest.

-

Structural Simplicity: The backbone of GNA is composed of repeating propylene glycol units linked by phosphodiester bonds.[2][6] This acyclic, three-carbon backbone is significantly simpler than the five-carbon ribose or deoxyribose sugars found in natural nucleic acids.[6]

-

High Duplex Stability: GNA forms antiparallel duplexes with Watson-Crick base pairing that are remarkably stable.[1] The thermal and thermodynamic stabilities of GNA homoduplexes often exceed those of analogous DNA and RNA duplexes.[1] This enhanced stability is attributed to factors such as the preorganization of single GNA strands and favorable stacking interactions.[8]

-

Unique Helical Structure: X-ray crystallography studies have revealed that the GNA double helix adopts a conformation that is distinct from the A- and B-forms of DNA.[3][5] The GNA helix is wider and has a different helical pitch and base pair inclination.

-

Chirality and Cross-Pairing: GNA exists as two enantiomers, (S)-GNA and (R)-GNA, which are derived from (R)-(+)-glycidol and (S)-(-)-glycidol, respectively.[9][10] (S)-GNA and (R)-GNA do not cross-pair with each other.[9][10] Notably, (S)-GNA can form stable heteroduplexes with RNA, but not with DNA, a property that has significant implications for antisense applications.[1][9][10]

-

High Fidelity Base Pairing: GNA exhibits a high degree of fidelity in Watson-Crick base pairing, meaning it accurately pairs adenine (B156593) with thymine (B56734) and guanine (B1146940) with cytosine.[1]

Quantitative Data on GNA Duplex Stability

The enhanced thermal stability of GNA duplexes is a key characteristic that underpins many of its potential applications. The following tables summarize quantitative data on the melting temperatures (Tm) and thermodynamic parameters of GNA duplexes in comparison to their DNA and RNA counterparts.

Table 1: Comparison of Melting Temperatures (Tm) for GNA, DNA, and RNA Duplexes

| Sequence (5' to 3') | Duplex Type | Tm (°C) |

| GTAGATCTAC | (S)-GNA : (S)-GNA | 68 |

| GTAGATCTAC | DNA : DNA | 52 |

| GUAGAU CUAC | RNA : RNA | 61 |

| CGATCGATCG | (S)-GNA : (S)-GNA | 75 |

| CGATCGATCG | DNA : DNA | 64 |

| CGAUCGAUCG | RNA : RNA | 72 |

Note: Tm values are sequence and buffer dependent. The values presented here are illustrative and sourced from various studies for comparative purposes.

Table 2: Thermodynamic Parameters for Duplex Formation (GNA vs. DNA)

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| (S)-GNA : (S)-GNA | -74.6 | -202.9 | -12.1 |

| DNA : DNA | -68.2 | -185.4 | -10.8 |

Note: Thermodynamic parameters are for a representative self-complementary 10-mer duplex. Values are indicative and can vary with sequence and experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in GNA research, from the synthesis of its building blocks to the characterization of its duplexes.

Synthesis of GNA Phosphoramidites

The synthesis of GNA phosphoramidites is a crucial first step for the automated solid-phase synthesis of GNA oligonucleotides. The following is a generalized protocol.

Protocol 4.1.1: Synthesis of (S)-GNA-Thymine Phosphoramidite (B1245037)

-

Ring opening of glycidol: Commercially available (R)-(+)-glycidol is reacted with thymine in the presence of a base (e.g., NaH) in an anhydrous solvent like DMF. This reaction opens the epoxide ring and attaches the nucleobase to the glycol backbone.

-

Protection of the primary hydroxyl group: The 3'-hydroxyl group of the resulting glycol nucleoside is selectively protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the nucleoside with DMT-Cl in the presence of a base like pyridine.

-

Phosphitylation: The 2'-hydroxyl group is then phosphitylated to introduce the phosphoramidite moiety. This is accomplished by reacting the DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).

-

Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.

Automated Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using standard automated DNA synthesizers with a modified protocol.

Protocol 4.2.1: Solid-Phase Synthesis of a GNA 10-mer

-

Support Preparation: A solid support (e.g., controlled pore glass) functionalized with the first GNA nucleoside is packed into a synthesis column.

-

Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each subsequent nucleotide addition:

-

Detritylation: The DMT protecting group on the 5'-hydroxyl of the growing chain is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The next GNA phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection: After the final synthesis cycle, the GNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium (B1175870) hydroxide).

-

Purification: The crude GNA oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

UV Melting Temperature (Tm) Analysis

UV melting experiments are used to determine the thermal stability of GNA duplexes.

Protocol 4.3.1: Determination of Tm

-

Sample Preparation: Equimolar amounts of the complementary GNA single strands are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Annealing: The sample is heated to a temperature above the expected Tm (e.g., 95°C) and then slowly cooled to room temperature to allow for duplex formation.

-

UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically calculated from the first derivative of the melting curve.

X-ray Crystallography of GNA Duplexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of GNA duplexes at atomic resolution.

Protocol 4.4.1: Structure Determination by X-ray Crystallography

-

Crystallization: Purified GNA oligonucleotides are dissolved at a high concentration in a suitable buffer and screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the GNA duplex. A molecular model is then built into the electron density and refined to obtain the final, high-resolution structure.

Conclusion and Future Directions

Glycol Nucleic Acid represents a significant advancement in the field of synthetic nucleic acids. Its simple structure, ease of synthesis, and remarkable stability make it a highly attractive platform for a variety of applications.[5] In the realm of drug development, GNA's ability to form stable duplexes with RNA makes it a promising candidate for antisense therapies, while its stability also lends itself to the development of robust aptamers for diagnostics and therapeutics.[6] Furthermore, its unique self-assembly properties are being explored in the field of nanotechnology for the construction of novel nanomaterials.[3] The ongoing research into GNA continues to uncover new facets of its behavior and potential, paving the way for exciting innovations in medicine and materials science. As our understanding of this elegant molecule deepens, so too will our ability to harness its power for the betterment of human health and technology.

References

- 1. Duplex formation of the simplified nucleic acid GNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [repository.upenn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the structure and dynamics of duplex GNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Solid-Phase Synthesis of (S)-GNA Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the automated solid-phase synthesis of (S)-Glycerol Nucleic Acid (GNA) oligonucleotides. GNA, an acyclic nucleic acid analogue, offers unique properties such as high stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. This protocol outlines the necessary steps from the preparation of (S)-GNA phosphoramidite (B1245037) monomers to the final purification of the synthesized oligonucleotides.

Synthesis of (S)-GNA Phosphoramidite Monomers

The synthesis of (S)-GNA phosphoramidites is a critical prerequisite for solid-phase synthesis. The general strategy involves the reaction of enantiopure (S)-glycidol with the respective nucleobases, followed by protection of the exocyclic amino groups, dimethoxytritylation of the primary hydroxyl group, and finally phosphitylation.[1][2]

Protecting Groups for Nucleobases:

-

Adenine (A): N-dimethylformamidine

-

Guanine (G): N-dimethylformamidine

-

Cytosine (C): Acetamide

-

Thymine (B56734) (T): No protection required

A generalized scheme for the synthesis of the thymine phosphoramidite is presented below. Similar strategies are employed for the other bases with the appropriate protecting groups.[2]

Table 1: Key Reagents and Conditions for (S)-GNA Thymine Phosphoramidite Synthesis

| Step | Reagent/Condition | Purpose |

| 1. Glycidol Ring Opening | (S)-glycidyl 4,4'-dimethoxytrityl ether, Thymine, Sodium Hydride (NaH), Dimethylformamide (DMF) | Coupling of the GNA backbone precursor with the nucleobase. |

| 2. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA) | Introduction of the phosphoramidite moiety for solid-phase synthesis. |

Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of (S)-GNA oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][4][] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation, which are repeated for each monomer addition.

Table 2: Reagents and Typical Parameters for Automated (S)-GNA Oligonucleotide Synthesis Cycle

| Step | Reagent/Solvent | Concentration | Wait Time |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 60 - 120 seconds |

| Coupling | (S)-GNA Phosphoramidite MonomerActivator (e.g., 5-Ethylthio-1H-tetrazole (ETT))Acetonitrile (anhydrous) | 0.1 M0.25 M | 3 - 5 minutes |

| Capping | Capping Reagent A (Acetic Anhydride/Lutidine/THF)Capping Reagent B (16% N-Methylimidazole in THF) | Standard | 30 - 60 seconds |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 0.02 M | 30 - 60 seconds |

Note: The coupling time for GNA phosphoramidites is generally longer than for standard DNA phosphoramidites to ensure high coupling efficiency.[6] Maintaining anhydrous conditions throughout the synthesis is crucial for maximizing yield.[6]

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate (B84403) backbone are removed. A common and efficient method for this is the use of a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).[7][8][9]

Table 3: Protocol for Cleavage and Deprotection

| Step | Reagent/Condition | Temperature | Duration |

| Cleavage & Deprotection | AMA solution (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine) | 65°C | 15 - 30 minutes |

Purification

The crude (S)-GNA oligonucleotide is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for this purpose.[10][11][12][13]

Table 4: Typical Conditions for RP-HPLC Purification of (S)-GNA Oligonucleotides

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5-50% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Expected Yield and Purity

The overall yield of the synthesized oligonucleotide is highly dependent on the coupling efficiency at each step.[14][15] A high step-wise coupling efficiency is critical for obtaining a good yield of the full-length product, especially for longer oligonucleotides.[6]

Table 5: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |

| 10-mer | 83.4% | 91.4% | 95.6% |

| 20-mer | 69.5% | 83.5% | 91.4% |

| 30-mer | 57.7% | 76.1% | 87.3% |

| 50-mer | 40.9% | 60.5% | 77.9% |

Following purification, the purity of the (S)-GNA oligonucleotide can be assessed by analytical RP-HPLC and mass spectrometry. Purity levels exceeding 95% are typically achievable.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the solid-phase synthesis of (S)-GNA oligonucleotides.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfachemic.com [alfachemic.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. agilent.com [agilent.com]

- 11. hamiltoncompany.com [hamiltoncompany.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. genelink.com [genelink.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

Application Notes and Protocols for the Incorporation of N4-Acetylcytidine and (S)-Glycol Nucleic Acid Modified Phosphoramidites into siRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of small interfering RNAs (siRNAs) holds immense promise for the treatment of various diseases by silencing specific gene expression. However, the clinical translation of siRNA technology faces challenges, including off-target effects, instability in biological fluids, and immune stimulation. Chemical modifications of the siRNA duplex are crucial to overcome these hurdles. This document provides detailed application notes and protocols for the incorporation of two significant modifications: N4-acetylcytidine (ac4C) and (S)-glycol nucleic acid (GNA), which can enhance the safety and efficacy of siRNA therapeutics.

N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification that has been shown to increase the thermodynamic stability of RNA duplexes.[1][2] (S)-GNA is an acyclic nucleic acid analog that, when incorporated into siRNAs, has been demonstrated to improve potency, increase resistance to nuclease degradation, and mitigate off-target effects, thereby enhancing the overall safety profile of siRNA therapeutics.[3][4][5] The (S)-enantiomer of GNA is particularly well-accommodated within the A-form helical structure of an RNA duplex, minimizing structural disruption.[6][7]

These application notes and protocols are designed to guide researchers in the synthesis and evaluation of siRNAs modified with N4-Ac-C and (S)-GNA phosphoramidites.

Data Presentation

Table 1: Impact of (S)-GNA Modification on siRNA Duplex Thermal Stability (Tm)

| Modification Description | ΔTm (°C) per modification | Reference |

| Single (S)-GNA incorporation | -5 to -18 | [8] |

| Single GNA-C incorporation in a 12-mer RNA duplex | -17.2 | [9] |

| GNA-A or GNA-T incorporation | Less destabilizing than GNA-C or GNA-G | [8][9] |

Note: The incorporation of GNA is generally destabilizing to the RNA duplex, a property that can be leveraged to mitigate off-target effects, particularly in the seed region.

Table 2: Effects of (S)-GNA Modification on siRNA In Vitro and In Vivo Activity

| Parameter | Observation | Reference |

| In Vitro Potency | (S)-GNA modified siRNAs show greater potency than (R)-GNA modified siRNAs. | [4][6][7] |

| A walk of (S)-GNA along both strands of a GalNAc-conjugated siRNA resulted in an approximate 2-fold improvement in potency. | [6][7] | |

| Nuclease Resistance | Incorporation of GNA nucleotides or dinucleotides increases resistance to 3'-exonuclease and snake venom phosphodiesterase. | [4][6][7] |

| Off-Target Effects | A single (S)-GNA modification at position 7 of the antisense strand mitigates RNAi-mediated off-target effects. | [4] |

| A single GNA substitution at position 6 of the guide strand minimized off-target dysregulation. | [10] | |

| In Vivo Efficacy | GalNAc-conjugated siRNAs with (S)-GNA modifications maintain in vivo potency when subcutaneously injected into mice. | [4][6][7] |

Table 3: Impact of N4-acetylcytidine (ac4C) on RNA Duplex Stability

| Modification Context | ΔTm (°C) vs. unmodified C | Reference |

| ac4C in a polyuridine DNA context | +0.4 | [1] |

| ac4C in its endogenous eukaryotic RNA sequence context (5'-CCG-3') | Increased duplex stability | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA and N4-Ac-C Modified Oligonucleotides

This protocol outlines the solid-phase synthesis of siRNAs incorporating (S)-GNA and N4-Ac-C phosphoramidites using standard automated DNA/RNA synthesis methodologies.

1. Materials:

-

N4-Ac-C-(S)-GNA phosphoramidite (B1245037) (or individual N4-Ac-C and (S)-GNA-C phosphoramidites)

-

Standard RNA and DNA phosphoramidites (A, G, C, U, T)

-

Solid support (e.g., CPG)

-

Standard synthesis reagents: Activator (e.g., DCI), Oxidizer, Capping reagents, Deblocking agent (trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

-

2'-hydroxyl deprotection buffer (e.g., triethylamine (B128534) trihydrofluoride)

2. Synthesis Workflow:

Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.

3. Detailed Steps:

-

Synthesis: Perform automated solid-phase synthesis on a DNA/RNA synthesizer. For incorporation of the modified nucleotide, use the N4-Ac-C-(S)-GNA phosphoramidite solution at the desired position in the sequence.

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups using AMA at 65°C for 15 minutes.

-

2'-Hydroxyl Deprotection: Remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups using a suitable fluoride-based reagent.

-

Purification: Purify the crude oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-ESI-MS).

Protocol 2: Thermal Melting (Tm) Analysis of Modified siRNA Duplexes

This protocol determines the thermal stability of the modified siRNA duplexes.

1. Materials:

-

Purified sense and antisense strands of the siRNA (modified and unmodified controls).

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

UV-Vis spectrophotometer with a temperature controller.

2. Procedure:

-

Annealing: Mix equimolar amounts of the complementary sense and antisense strands in the annealing buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to form the duplex.

-

Measurement: Transfer the annealed duplex to a quartz cuvette and place it in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

-

Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, determined from the first derivative of the melting curve.

Protocol 3: Nuclease Stability Assay

This protocol assesses the resistance of the modified siRNA to degradation by nucleases.

1. Materials:

-

Modified and unmodified siRNAs.

-

3'-exonuclease (e.g., snake venom phosphodiesterase).

-

Reaction buffer appropriate for the chosen nuclease.

-

Quenching solution (e.g., EDTA).

-

Analysis system (e.g., HPLC or PAGE).

2. Workflow:

Caption: Workflow for assessing siRNA stability against nuclease degradation.

3. Procedure:

-

Reaction Setup: Incubate a known concentration of the siRNA with the nuclease in the reaction buffer at 37°C.

-

Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the degradation by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC or PAGE to separate the full-length siRNA from its degradation products.

-

Quantification: Quantify the amount of remaining full-length siRNA at each time point and plot the percentage of intact siRNA versus time to determine the degradation rate.

Protocol 4: In Vitro Gene Silencing Activity Assay

This protocol measures the ability of the modified siRNA to silence a target gene in a cell-based assay.

1. Materials:

-

A cell line expressing the target gene (e.g., HeLa cells expressing a reporter gene like luciferase, or a cell line endogenously expressing the target).

-

Modified and control siRNAs.

-

Transfection reagent (e.g., lipofectamine).

-

Cell culture medium and supplements.

-

Assay reagents for measuring gene expression (e.g., luciferase assay kit, qPCR reagents).

2. Signaling Pathway and Experimental Logic:

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency | Semantic Scholar [semanticscholar.org]

- 5. Acyclic (<i>S</i>)-glycol nucleic acid (<i>S</i>-GNA) modification of siRNAs improves the safety of RNAi therapeutics w… [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycol nucleic acids (GNAs) and their applications [biosyn.com]

Application Notes and Protocols for (S)-GNA Phosphoramidites in Antisense Oligonucleotide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analog that has garnered significant attention in the field of oligonucleotide therapeutics. Unlike natural nucleic acids, GNA features a backbone composed of repeating glycol units linked by phosphodiester bonds. This structural modification imparts unique properties to oligonucleotides, including enhanced stability and altered hybridization characteristics. The stereochemistry of the glycol unit is a critical determinant of these properties, with the (S)-enantiomer, or (S)-GNA, being particularly well-suited for incorporation into right-handed RNA duplexes.[1][2][3]

These application notes provide a comprehensive overview of the use of (S)-GNA phosphoramidites in the design and synthesis of antisense oligonucleotides, with a primary focus on small interfering RNAs (siRNAs). The protocols and data presented herein are intended to guide researchers in leveraging the advantageous properties of (S)-GNA to develop safer and more potent RNAi therapeutics.

Key Advantages of (S)-GNA Modification in Antisense Oligonucleotides

The incorporation of (S)-GNA into antisense oligonucleotides, particularly in the seed region of siRNAs, offers several distinct advantages:

-

Maintained or Improved Potency: Despite the destabilization of seed pairing, siRNAs modified with (S)-GNA often exhibit comparable or even improved in vitro and in vivo potency.[1][2][3][4] This is attributed to the favorable accommodation of the (S)-GNA nucleotide within the RNA-induced silencing complex (RISC).[1]

-

Enhanced Nuclease Resistance: The incorporation of GNA nucleotides can increase the resistance of oligonucleotides to degradation by 3'-exonucleases.[1][3][5]

-

Favorable Structural Integration: Crystal structures of RNA-GNA chimeric duplexes reveal that (S)-GNA nucleotides are well-accommodated within a right-handed RNA duplex, whereas the (R)-isomer can cause disruptions.[1][4]

Data Presentation

Table 1: In Vitro Potency of (S)-GNA Modified siRNAs

| Target Gene | Modification | IC50 (nM) | Fold Change vs. Unmodified | Reference |

| Transthyretin (TTR) | Unmodified | 1.2 | 1.0 | [4] |

| TTR | (S)-GNA at position 7 of antisense strand | 0.6 | 2.0 | [4] |

| TTR | (R)-GNA at position 7 of antisense strand | >10 | <0.1 | [4] |

Table 2: Thermal Stability of RNA Duplexes Containing (S)-GNA

| Duplex | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| 12-mer RNA | Unmodified | 55.0 | 0.0 | [6] |

| 12-mer RNA | Single (S)-GNA-C | 37.8 | -17.2 | [6] |

Note: The destabilization of GNA-C and GNA-G pairing with their canonical RNA counterparts is a known characteristic. To address this, novel (S)-GNA isocytidine (B125971) and isoguanosine (B3425122) have been developed to form stable base pairs.[3][6]

Experimental Protocols

Protocol 1: Synthesis of (S)-GNA Phosphoramidites

The synthesis of (S)-GNA phosphoramidites can be achieved through various routes. A common approach involves the reaction of a protected (S)-glycidol derivative with a nucleobase, followed by phosphitylation.

Materials:

-

(S)-glycidyl 4,4'-dimethoxytrityl ether

-

Nucleobase (e.g., Thymine (B56734), N4-acetyl-Cytosine)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Nucleobase Coupling:

-

Dissolve the nucleobase in anhydrous DMF.

-

Add NaH portion-wise at 0°C and stir for 1 hour at room temperature.

-

Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether in anhydrous DMF.

-

Heat the reaction mixture and monitor by TLC until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting DMT-protected (S)-GNA nucleoside by column chromatography.

-

-

Phosphitylation:

-

Dissolve the purified DMT-(S)-GNA nucleoside in anhydrous DCM.

-

Add DIPEA and cool to 0°C.

-

Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final (S)-GNA phosphoramidite (B1245037) by precipitation or column chromatography.

-

For a detailed synthesis scheme for (S)-GNA thymine phosphoramidite, refer to the literature.[7] Similarly, schemes for N4-Ac-C-(S)-GNA phosphoramidite and (S)-GNA-isocytidine and -isoguanosine phosphoramidites are also available.[6][]